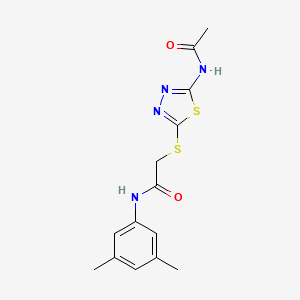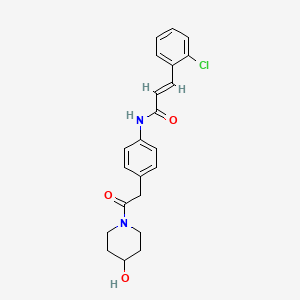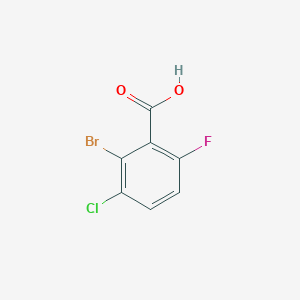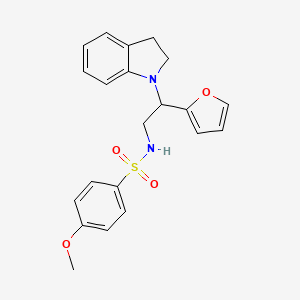![molecular formula C25H18O7 B2586958 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 637752-90-0](/img/structure/B2586958.png)
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a chromen-7-yl group, and a benzo[d][1,3]dioxole-5-carboxylate group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed arylation to set the framework of the molecule . The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported, which involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions .Molecular Structure Analysis
The structure of similar compounds has been determined by single-crystal X-ray diffraction studies . The dioxole group binds to the Zn(II) ions in some cases .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of palladium-catalyzed arylation to set the framework of the molecule . The addition of a co-ligand, namely 4,4′-bipyridine, can result in a mixed-linker Zn(II)-paddlewheel MOF .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the thermal gravimetric analysis and gas sorption studies reveal quite different physical properties for each of these functionalized MOFs .Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
Synthesis of Glycoside Lactone Derivatives
A study reported the synthesis of a glycoside lactone derivative, illustrating the organic synthesis capabilities of related compounds. This process involved the reaction of a specific glycoside with malonate, showcasing the compound's utility in synthesizing complex molecules with potential biological activities (Zhang et al., 2001).
Photoreactivity and Material Synthesis
Photo-reorganization to Pentacyclic Compounds
A particular study focused on the photo-reorganization of chromen-4-ones, leading to the formation of angular pentacyclic compounds. This demonstrates the potential use of such compounds in green chemistry and material synthesis, offering a method to create complex organic structures through photoreactivity (Dalal et al., 2017).
Antibacterial Activity
Antibacterial Effects of Synthesized Derivatives
Research on synthesized derivatives of 4-hydroxy-chromen-2-one revealed significant antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents, contributing to the fight against microbial resistance (Behrami & Dobroshi, 2019).
Ligand Formation and Metal Complexes
Synthesis and Structure of Pyrazole Ligands
Another study explored the reaction of chromones with N-methylhydrazine, resulting in the formation of pyrazole ligands that were used to create complexes with platinum(II) and palladium(II). This application is significant in coordination chemistry and the development of catalysts or materials with unique properties (Budzisz et al., 2004).
Orientations Futures
The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications. The development of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported, which could provide a direction for future research .
Mécanisme D'action
Target of Action
The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” belongs to the class of benzodioxole and chromen derivatives. Compounds in these classes have been found to interact with a variety of biological targets, including various enzymes and receptors .
Biochemical Pathways
Benzodioxole and chromen derivatives can potentially affect a variety of biochemical pathways depending on their specific targets. They might influence signal transduction pathways, metabolic pathways, or other cellular processes .
Result of Action
The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Benzodioxole and chromen derivatives have been associated with a variety of effects, including anti-inflammatory, antioxidant, and anticancer activities .
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-14-23(17-5-3-4-6-19(17)28-2)24(26)18-9-8-16(12-21(18)31-14)32-25(27)15-7-10-20-22(11-15)30-13-29-20/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOVVIYODCYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)


![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B2586889.png)
![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)
![(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2586892.png)
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)
![N-(3-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2586895.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)